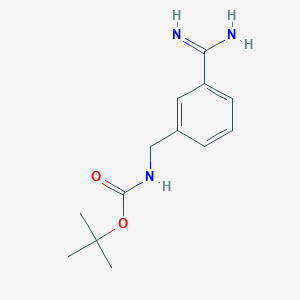

3-Boc-aminomethylbenzamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDXXOHVNBRPMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654105 |

Source

|

| Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-52-3 |

Source

|

| Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of 3-Boc-aminomethylbenzamidine

This guide provides a comprehensive technical overview of 3-Boc-aminomethylbenzamidine, a key building block in medicinal chemistry and drug discovery.[][][] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, properties, and, most critically, its synthetic pathways. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of Benzamidine Derivatives

Benzamidine moieties are privileged structures in medicinal chemistry, frequently incorporated into molecules designed to interact with enzymes such as serine proteases (e.g., thrombin) and other protein targets.[4] Their ability to mimic the guanidinium group of arginine allows them to participate in crucial hydrogen bonding interactions within enzyme active sites. The incorporation of a Boc-protected aminomethyl group at the 3-position of the benzamidine scaffold provides a versatile handle for further chemical elaboration, enabling the construction of complex molecules and diverse compound libraries for drug discovery programs.[4][5]

Molecular Structure and Properties

3-Boc-aminomethylbenzamidine, systematically named tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate, possesses a well-defined structure that dictates its chemical reactivity and utility.[6]

-

IUPAC Name: tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate[6]

-

Molecular Formula: C₁₃H₂₀N₄O₂

-

Molecular Weight: 278.33 g/mol

The structure features a central benzene ring substituted at the 1- and 3-positions. The 1-position holds the amidine group (-C(=NH)NH₂), a strong base that is typically protonated at physiological pH. The 3-position is functionalized with an aminomethyl group (-CH₂NH₂) which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a crucial feature, rendering the amine nucleophilicity inert under various reaction conditions while being readily removable under acidic conditions.[8][9][10][11]

| Property | Value/Description | Source |

| CAS Number | 886362-52-3 | [6][7] |

| Molecular Formula | C₁₃H₂₀N₄O₂ | |

| Molecular Weight | 278.33 g/mol | |

| IUPAC Name | tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate | [6] |

| SMILES | N=C(N)c1cc(ccc1)CNC(=O)OC(C)(C)C | [6] |

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to 3-Boc-aminomethylbenzamidine involves disconnecting the molecule at key functional groups. The synthesis strategy hinges on two primary transformations: the formation of the amidine and the protection of the amine.

Caption: Retrosynthetic analysis of 3-Boc-aminomethylbenzamidine.

This analysis reveals a practical forward synthesis starting from a commercially available precursor like 3-cyanobenzylamine.[12] The core strategy is as follows:

-

Protection: Selectively protect the primary amine of 3-cyanobenzylamine with a Boc group. This step is critical to prevent the amine from interfering with the subsequent nitrile conversion.

-

Amidine Formation: Convert the cyano (nitrile) group into the target amidine functionality. Several methods exist, with the Pinner reaction being a classic and reliable choice.[13][14][15][16]

Detailed Synthesis Protocols

Step 1: Boc Protection of 3-Cyanobenzylamine

The protection of the aminomethyl group is the inaugural step. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method for this transformation.[11][17]

Reaction: 3-Cyanobenzylamine + (Boc)₂O → tert-Butyl N-[(3-cyanophenyl)methyl]carbamate

Rationale for Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate is an excellent electrophile for the nucleophilic amine. The reaction is clean, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[9][11]

-

Base: A mild base like triethylamine (TEA) or sodium bicarbonate is often used to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.[11]

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically used as they effectively dissolve the reactants without participating in the reaction.[11]

Experimental Protocol:

-

Dissolve 3-cyanobenzylamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl N-[(3-cyanophenyl)methyl]carbamate, can be purified by column chromatography on silica gel if necessary.

Step 2: Conversion of Nitrile to Amidine via the Pinner Reaction

The Pinner reaction is a robust and widely used method for converting nitriles into amidines.[13][14][15][16][18] It proceeds in two distinct stages: first, the formation of an imidate salt (Pinner salt) via acid-catalyzed addition of an alcohol to the nitrile, followed by treatment with ammonia to form the amidine.[13][14][16]

Reaction:

-

tert-Butyl N-[(3-cyanophenyl)methyl]carbamate + EtOH + HCl(g) → Ethyl N'-[(3-Boc-aminomethyl)phenyl]carbonimidate hydrochloride (Pinner Salt)

-

Pinner Salt + NH₃ → 3-Boc-aminomethylbenzamidine

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate salt to form an ester, a common side reaction.[15][18]

-

Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective acid catalyst. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol.[18]

-

Alcohol: Anhydrous ethanol is commonly used as both the reactant and solvent. It serves as the nucleophile that adds to the activated nitrile.

-

Low Temperature: The initial formation of the Pinner salt is typically carried out at low temperatures (0 °C) to control the exothermicity of the reaction and to prevent the degradation of the thermodynamically unstable imidate salt.[15]

-

Ammonia Source: The final conversion to the amidine is achieved by treating the Pinner salt with a source of ammonia, such as a saturated solution of ammonia in an alcohol or liquid ammonia.[16][19]

Caption: Mechanism of the Pinner Reaction for Amidine Synthesis.

Experimental Protocol:

-

Dissolve tert-butyl N-[(3-cyanophenyl)methyl]carbamate (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous ethanol (e.g., 4:1 v/v).

-

Cool the solution to 0 °C in an ice-salt bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The formation of a precipitate (the Pinner salt) is typically observed.

-

Seal the reaction vessel and allow it to stand at 0-4 °C for 12-24 hours.

-

Filter the precipitated Pinner salt under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum.

-

Suspend the isolated Pinner salt in anhydrous ethanol.

-

Cool the suspension to 0 °C and bubble anhydrous ammonia gas through it for 1-2 hours, or add a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure. The residue contains the desired product and ammonium chloride.

-

Purify the crude product by dissolving it in a suitable solvent and filtering off the insoluble ammonium chloride, followed by recrystallization or column chromatography to yield pure 3-Boc-aminomethylbenzamidine.

Alternative Synthetic Routes

While the Pinner reaction is a mainstay, other methods for converting nitriles to amidines exist and may be advantageous depending on substrate compatibility. One notable alternative proceeds through an amidoxime intermediate.[4][5]

-

Amidoxime Formation: The nitrile is treated with hydroxylamine to form an amidoxime.

-

Reduction: The N-O bond of the amidoxime is then reduced, typically via catalytic hydrogenation, to yield the amidine.[4]

This route can be beneficial for substrates that are sensitive to the strongly acidic conditions of the Pinner reaction.[4] For example, if other acid-labile protecting groups were present in the molecule, the amidoxime route might provide a higher overall yield.[4]

Conclusion

The synthesis of 3-Boc-aminomethylbenzamidine is a well-established process that relies on fundamental organic transformations. The strategic protection of the aminomethyl group followed by the conversion of the nitrile to an amidine, most commonly via the Pinner reaction, provides a reliable and scalable route to this valuable synthetic intermediate. Understanding the rationale behind the choice of reagents and reaction conditions is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important building block in the pursuit of novel therapeutics.

References

-

SynArchive. Pinner Reaction. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.

-

ACS Publications. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. Organic Letters. [Link]

-

Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

- Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.

-

Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

- Google Patents.

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents. US6392083B2 - Process for producing salts of cyanobenzylamines.

-

Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R) -. [Link]

- Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

Sources

- 4. tandfonline.com [tandfonline.com]

- 5. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 6. 3-Boc-aminomethylbenzamidine [synhet.com]

- 7. 3-BOC-AMINOMETHYLBENZAMIDINE | 886362-52-3 [amp.chemicalbook.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. 10406-24-3 Cas No. | 3-Cyanobenzylamine | Apollo [store.apolloscientific.co.uk]

- 13. synarchive.com [synarchive.com]

- 14. Pinner reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Pinner Reaction | NROChemistry [nrochemistry.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Introduction: The Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of 3-Boc-aminomethylbenzamidine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3-Boc-aminomethylbenzamidine. Given the absence of extensive published solubility data for this specific molecule, this document focuses on the foundational principles, influencing factors, and detailed experimental protocols necessary to characterize its solubility profile effectively.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like 3-Boc-aminomethylbenzamidine, a derivative of benzamidine, which is a known protease inhibitor scaffold, understanding its solubility is paramount. Poor aqueous solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and lead to unreliable results in in-vitro assays.[1][2] A comprehensive understanding of a compound's solubility in various solvents is therefore a critical early-stage gatekeeper in the drug discovery and development pipeline.[3]

This guide will delve into the theoretical and practical aspects of determining the solubility of 3-Boc-aminomethylbenzamidine, providing a robust framework for its characterization.

Physicochemical Profile of 3-Boc-aminomethylbenzamidine

While specific experimental data for 3-Boc-aminomethylbenzamidine is scarce, we can infer its likely behavior based on its structural components.

-

Structure: The molecule comprises a benzamidine core, a flexible aminomethyl linker, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group.

-

Ionization: The benzamidine group is strongly basic, with a pKa typically around 11-12. This means it will be protonated and positively charged at physiological pH. The Boc-protected amine is non-basic.

-

Lipophilicity: The presence of the benzene ring and the Boc group contributes to its lipophilicity, which will influence its solubility in organic solvents.

-

Hydrogen Bonding: The amidine group and the carbamate linkage of the Boc group can act as hydrogen bond donors and acceptors, respectively, influencing interactions with protic solvents.

The interplay of these features suggests a complex solubility profile, with pH being a critical determinant of its aqueous solubility.

Understanding Thermodynamic vs. Kinetic Solubility

When assessing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and undissolved solid are in equilibrium.[2][5] This measurement is vital for formulation development and understanding the compound's intrinsic properties.[5] The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[6][7]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[1][8] It is often used in high-throughput screening (HTS) settings to quickly flag potential solubility issues.[1][3] Kinetic solubility values are often higher than thermodynamic solubility because the initial supersaturated solution may take time to precipitate.

For a comprehensive understanding, both types of solubility should be assessed.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the solubility of 3-Boc-aminomethylbenzamidine.

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol outlines the definitive method for measuring thermodynamic solubility.

Objective: To determine the equilibrium solubility of 3-Boc-aminomethylbenzamidine in various solvents.

Materials:

-

3-Boc-aminomethylbenzamidine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess of solid 3-Boc-aminomethylbenzamidine to several vials. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Prepare serial dilutions of the clear filtrate and determine the concentration of 3-Boc-aminomethylbenzamidine using a pre-validated analytical method, such as HPLC-UV.[2][4] A standard calibration curve must be prepared using known concentrations of the compound.

Kinetic Solubility Determination

This protocol is suitable for a higher-throughput assessment of solubility.

Objective: To determine the kinetic solubility of 3-Boc-aminomethylbenzamidine from a DMSO stock solution.

Materials:

-

10 mM stock solution of 3-Boc-aminomethylbenzamidine in DMSO

-

Aqueous buffers (e.g., PBS pH 7.4)

-

96-well microplates

-

Plate shaker

-

Nephelometer or a plate reader capable of UV-Vis measurements

Workflow for Kinetic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Boc-aminomethylbenzamidine in 100% DMSO.[8]

-

Plate Setup: Dispense small volumes of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effect.[4]

-

Incubation: Mix the plate on a shaker for 1-2 hours at room temperature.[1]

-

Analysis: Determine the solubility by either:

Data Presentation and Interpretation

The solubility data for 3-Boc-aminomethylbenzamidine should be summarized in a clear and concise table.

Table 1: Illustrative Solubility Profile of 3-Boc-aminomethylbenzamidine

| Solvent System | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Molar Solubility (µM) |

| Deionized Water | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 5.0) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 9.0) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| Ethanol | 25 | Thermodynamic | Experimental Value | Calculated Value |

| Methanol | 25 | Thermodynamic | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Thermodynamic | Experimental Value | Calculated Value |

| DMSO | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | Calculated Value |

Interpretation of Results:

-

pH-Dependent Solubility: Due to the strongly basic benzamidine moiety, the aqueous solubility of 3-Boc-aminomethylbenzamidine is expected to be significantly higher at acidic pH values where the molecule is protonated and exists as a more soluble salt form.

-

Organic Solvents: The compound is likely to exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO due to the presence of hydrogen bonding groups and the overall polarity of the molecule. Solubility in less polar solvents like acetonitrile may be lower.

-

Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. A large difference between these two values can indicate that the compound is prone to forming supersaturated solutions that may precipitate over time, a critical consideration for formulation stability.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility of 3-Boc-aminomethylbenzamidine. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance this compound through the drug discovery and development process. The resulting solubility profile will be instrumental in guiding formulation strategies, designing relevant in-vitro and in-vivo experiments, and ultimately, understanding the therapeutic potential of this promising molecule. Future work should focus on expanding the range of solvents and temperatures tested and investigating the impact of different salt forms on aqueous solubility.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to Sourcing 3-Boc-aminomethylbenzamidine for Pharmaceutical Research and Development

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sourcing landscape for 3-Boc-aminomethylbenzamidine. This key chemical intermediate, with its defining benzamidine moiety and Boc-protected aminomethyl group, is a critical building block in the synthesis of targeted therapeutics, most notably serine protease inhibitors. This document offers a technical analysis of supplier options, quality control considerations, and the strategic importance of this compound in medicinal chemistry.

The Strategic Importance of 3-Boc-aminomethylbenzamidine in Drug Discovery

3-Boc-aminomethylbenzamidine, with CAS number 886362-52-3, is a bifunctional molecule of significant interest in the design of enzyme inhibitors. The benzamidine group is a well-established pharmacophore that acts as a potent mimic of arginine, enabling it to bind competitively to the active sites of serine proteases such as thrombin and trypsin. The Boc-protected aminomethyl group provides a stable, yet readily deprotectable handle for synthetic elaboration, allowing for its incorporation into larger, more complex drug candidates. This strategic combination makes it an invaluable starting material for the development of novel anticoagulants, anti-inflammatory agents, and other targeted therapies.

The tert-butyloxycarbonyl (Boc) protecting group is crucial for multi-step syntheses. It masks the reactivity of the primary amine, preventing unwanted side reactions while other parts of the molecule are being modified. Its facile removal under acidic conditions, without affecting other sensitive functional groups, is a key advantage in complex synthetic routes.

Commercial Availability and Supplier Analysis

Identifying a reliable source for high-quality 3-Boc-aminomethylbenzamidine is a critical first step in any research or development program. The following table summarizes known commercial suppliers. It is imperative for researchers to conduct their own due diligence as supplier offerings, purity, and documentation can change.

| Supplier | Stated Purity | Available Quantities | Notes |

| Fluorochem | ≥ 97.0% | 1g, 5g | A well-established supplier with a direct product listing and detailed online specifications.[1] |

| SynHet | >95% | Synthesis on demand | Offers custom synthesis and provides a range of analytical services upon request, including HPLC, GCMS, and NMR.[2] |

| Arctom | Not specified | Flexible sizes | Lists the compound by CAS number and indicates that reagent sizes are in stock.[3] |

| GLR Innovations | ≥ 95% | Inquire for bulk | A worldwide supplier of specialty and research chemicals, listing the compound in their catalog.[4] |

| Shaanxi Dideu Medichem Co. Ltd. | Not specified | Inquire for bulk | A manufacturer of pharmaceutical intermediates, listed as a supplier in chemical directories.[5][6][7][8] |

| Beijing Xinhengyan Technology Co., Ltd. | ≥ 95% | 1g, 5g, 25g | A China-based supplier with an online product page listing various quantities.[9] |

For larger-scale or GMP (Good Manufacturing Practice) requirements, many of these suppliers, as well as specialized contract manufacturing organizations (CMOs), offer custom synthesis services. When engaging in custom synthesis, a clear technology transfer package and well-defined quality agreements are essential.

Quality Control: A Self-Validating System for Procurement

The procurement of a chemical intermediate like 3-Boc-aminomethylbenzamidine should be treated as an extension of the scientific process. The trustworthiness of your research data is directly linked to the quality of your starting materials. Therefore, a robust, self-validating system for quality control is not just recommended, it is essential.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document for each batch of material. It should be requested from the supplier and meticulously reviewed. A comprehensive CoA will include:

-

Identity Confirmation: Confirmation of the chemical structure, typically through Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

-

Purity Assessment: A quantitative measure of purity, most commonly determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided, showing the main peak and any impurities.

-

Physical Properties: Appearance, melting point, and solubility.

-

Date of Analysis and Batch Number: For traceability and shelf-life considerations.

While some suppliers provide typical spectral data online, it is crucial to obtain the batch-specific CoA for the material you are purchasing.

Independent Verification

For critical applications, especially in later-stage drug development, independent analytical verification of the supplied material is a prudent step. This typically involves repeating key tests from the CoA, such as HPLC and ¹H NMR, to confirm the identity and purity.

Experimental Protocol: HPLC Purity Assessment

This protocol is a general example for the analysis of a Boc-protected amine and should be optimized for 3-Boc-aminomethylbenzamidine.

-

Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is often effective. For example:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: Start at a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 210 nm or 254 nm).[10]

-

Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol: ¹H NMR Identity Confirmation

-

Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Analysis: The resulting spectrum should be consistent with the structure of 3-Boc-aminomethylbenzamidine. Key expected signals would include:

-

Singlet around 1.4 ppm corresponding to the nine protons of the Boc group.

-

Signals for the aminomethyl protons.

-

Aromatic protons in the region of 7-8 ppm.

-

Broad signals for the benzamidine and carbamate NH protons.

-

The following diagram illustrates a logical workflow for sourcing and qualifying this critical reagent.

Caption: General synthetic pathway utilizing 3-Boc-aminomethylbenzamidine.

Conclusion

3-Boc-aminomethylbenzamidine is a high-value chemical intermediate for any research group focused on the design and synthesis of serine protease inhibitors. While several commercial sources exist, the onus is on the researcher to implement a rigorous quality control process to ensure the integrity of their work. By carefully selecting suppliers, demanding comprehensive analytical documentation, and, where necessary, performing independent verification, scientists can confidently incorporate this versatile building block into their drug discovery programs, accelerating the path towards novel therapeutics.

References

-

GLR Innovations. (n.d.). Home. Retrieved January 20, 2026, from [Link]

-

GLR Innovations. (n.d.). Manufacturer of Speciality Chemical and Research Chemical. IndiaMART. Retrieved January 20, 2026, from [Link]

-

European Patent Office. (2020). SYNTHESIS OF DABIGATRAN (EP 2978750 B1). Retrieved January 20, 2026, from [Link]

- CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (n.d.). Google Patents.

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). 3-Boc-aminomethylbenzamidine. Retrieved January 20, 2026, from [Link]

- Devarasetty, S., Janni, R., Nunna, R., & Suraparaju, R. R. (n.d.). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica.

- US9533971B2 - Process for the synthesis of dabigatran and its intermediates. (n.d.). Google Patents.

- WO2014068587A2 - An improved process for the synthesis of dabigatran and its intermediates. (n.d.). Google Patents.

- WO2014167577A2 - "synthesis of dabigatran". (n.d.). Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Boc-aminomethylbenzamidine [synhet.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Glr Innovations [glrinnovations.com]

- 5. Shaanxi Dideu Medichem Co. Ltd - Chemical Raw Materials, APIs, Pharmaceutical Intermediates [dideu.com]

- 6. made-in-china.com [made-in-china.com]

- 7. Shaanxi Dideu Medichem Co. Ltd- Enterprise Information-chemicalbook [chemicalbook.com]

- 8. 陕西缔都医药化工有限公司-化工原料_原料药_医药中间体_优质化工产品定制加工 [dideu.com]

- 9. 3-Boc-aminomethylbenzamidine - CAS:886362-52-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 10. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

purity and quality specifications for 3-Boc-aminomethylbenzamidine

An In-depth Technical Guide to the Purity and Quality Specifications for 3-Boc-aminomethylbenzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Boc-aminomethylbenzamidine serves as a critical building block in the synthesis of various pharmaceutical agents, particularly serine protease inhibitors. As with any active pharmaceutical ingredient (API) intermediate, its purity and quality are paramount to ensuring the safety, efficacy, and reproducibility of the final drug product. This guide provides a comprehensive framework for the characterization, analysis, and quality control of 3-Boc-aminomethylbenzamidine. We will delve into the scientific rationale behind analytical method selection, explore the likely impurity profile based on synthetic routes, and propose a robust set of specifications for its release and stability testing. This document is designed to empower researchers and drug development professionals with the technical insights necessary to establish a self-validating system of quality control for this key intermediate.

Structural Elucidation and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the foundation of any quality control strategy.

Chemical Structure:

The structure of 3-Boc-aminomethylbenzamidine incorporates a benzamidine moiety, a common pharmacophore for interacting with serine proteases, and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthesis and allows for selective deprotection in subsequent steps.

Caption: Chemical structure of 3-Boc-aminomethylbenzamidine.

Table 1: Physicochemical Properties of 3-Boc-aminomethylbenzamidine

| Property | Value | Method / Comment |

| Molecular Formula | C13H19N3O2 | |

| Molecular Weight | 249.31 g/mol | |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in methanol, DMSO, DMF. Limited solubility in water. | Based on typical properties of similar Boc-protected compounds. |

| Melting Point | Not established. | Expected to be a solid at room temperature. For a similar compound, 3-(Boc-aminomethyl)piperidine, a melting point of 60-70 °C is reported.[1] |

Synthesis and Potential Impurity Profile

The quality of 3-Boc-aminomethylbenzamidine is intrinsically linked to its synthetic route. While multiple pathways are possible, a common approach involves the protection of a precursor amine. Understanding this process is key to anticipating and controlling impurities.

A plausible synthetic route starts with 3-aminomethylbenzamidine, which is then protected with di-tert-butyl dicarbonate (Boc)2O under basic conditions.

Caption: Synthetic workflow and potential impurity introduction points.

Process-Related Impurities

These impurities originate from the manufacturing process and must be carefully controlled.[]

-

Unreacted Starting Materials: Incomplete reaction can leave residual 3-aminomethylbenzamidine in the final product.

-

Byproducts:

-

Di-Boc Species: The benzamidine group also contains nitrogen atoms that could potentially react with (Boc)2O, leading to a di-protected species. While less likely under controlled conditions, its formation is possible.

-

Intermediates: If the synthesis involves other protecting groups (e.g., a benzyl group on a precursor), incomplete removal can result in persistent impurities.[3]

-

-

Reagents and Solvents: Residual solvents, catalysts, and bases used during the reaction and workup must be monitored and controlled.

Degradation Products

These impurities form during storage or handling.

-

De-Boc Impurity (3-Aminomethylbenzamidine): The Boc protecting group is notoriously sensitive to acidic conditions.[3] Exposure to acid, even trace amounts, can cleave the Boc group, regenerating the starting material. This is the most likely degradation pathway.

Analytical Methods for Quality Control

A multi-faceted analytical approach is required to ensure the identity, purity, and quality of 3-Boc-aminomethylbenzamidine. Quality control should be performed at various stages of production.[4]

Table 2: Summary of Analytical Quality Control Tests

| Test | Purpose | Proposed Method |

| Identity | Confirm the chemical structure | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

| Purity & Impurities | Quantify the main component and all impurities | HPLC-UV |

| Residual Solvents | Quantify residual manufacturing solvents | Headspace GC-FID |

| Water Content | Measure water content | Karl Fischer Titration |

| Appearance | Confirm physical form and color | Visual Inspection |

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the cornerstone for purity assessment, capable of separating the main compound from closely related impurities.[5] A stability-indicating method is one that can also separate the compound from its degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This proposed method is based on standard practices for analyzing Boc-protected amines and is designed to be a starting point for validation.[6]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm (The benzamidine moiety should provide sufficient UV absorbance).

-

Column Temperature: 30 °C.

-

Sample Preparation: Accurately weigh and dissolve the sample in methanol or a methanol/water mixture to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

-

C18 Column: Provides excellent hydrophobic retention for separating organic molecules of varying polarity.

-

TFA: Acts as an ion-pairing agent to improve peak shape for the basic amine and benzamidine functionalities and maintains a low pH to ensure reproducibility.

-

Gradient Elution: Necessary to elute both polar impurities (like the de-Boc product) and potentially more non-polar impurities (like di-Boc species) within a reasonable runtime.

-

UV Detection at 220 nm: Offers good sensitivity for the aromatic ring in the molecule.

Caption: HPLC analytical workflow for purity determination.

Spectroscopic Identification

-

¹H NMR Spectroscopy: Provides definitive structural confirmation. The spectrum should show characteristic peaks for the tert-butyl protons (a sharp singlet around 1.4-1.5 ppm), the aromatic protons, the methylene bridge, and the amine protons.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 250.3.

-

FT-IR Spectroscopy: Will show characteristic absorptions for N-H stretching, C=O stretching of the carbamate, and aromatic C-H bonds.

Proposed Quality Specifications

The following table outlines a proposed set of specifications for the release of 3-Boc-aminomethylbenzamidine for use in drug development. Limits should be justified and finalized based on process capability and the requirements of the subsequent synthetic steps.

Table 3: Proposed Release Specifications

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Identity by ¹H NMR | Conforms to reference spectrum | ¹H NMR |

| Identity by MS | [M+H]⁺ = 250.3 ± 0.5 amu | LC-MS |

| Purity by HPLC | ≥ 98.0% (Area %) | HPLC-UV |

| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV |

| Total Impurities | ≤ 1.0% | HPLC-UV |

| Water Content | ≤ 0.5% w/w | Karl Fischer |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

Stability and Storage

Stability studies are essential to define the retest period and appropriate storage conditions.

Stability Study Protocol:

Following ICH Q1A(R2) guidelines, stability studies should be conducted on at least three primary batches.[5]

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH. Testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH. Testing at 0, 3, and 6 months.[8]

The stability-indicating HPLC method described in Section 3.1 should be used to monitor for any increase in impurities or degradation products.

Recommended Storage:

Based on the chemical nature of the Boc group, the material should be stored in well-sealed containers, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C) to minimize potential degradation.

Conclusion

Establishing a robust quality control strategy for 3-Boc-aminomethylbenzamidine is a critical, non-negotiable step in the drug development pipeline. By understanding its synthesis, potential impurities, and degradation pathways, and by implementing a suite of validated analytical methods, researchers can ensure the consistency, quality, and reliability of this vital intermediate. The framework presented in this guide, which combines predictive impurity profiling with specific, state-of-the-art analytical protocols, provides a comprehensive system for assuring the quality of 3-Boc-aminomethylbenzamidine from laboratory-scale synthesis to commercial production.

References

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023-07-13). [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Accessed January 20, 2026. [Link]

- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Accessed January 20, 2026.

-

Research Journal of Pharmacy and Technology. Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. (2010). [Link]

-

Technology Networks. Quality Control During Drug Development. (2022-12-08). [Link]

-

ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Accessed January 20, 2026. [Link]

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Accessed January 20, 2026.

- Google Patents. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine. Accessed January 20, 2026.

- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Accessed January 20, 2026.

Sources

- 1. 3-(Boc-氨基甲基)哌啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-N-Boc-Aminomethylpiperidine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes & Protocols: Leveraging 3-Boc-aminomethylbenzamidine for Cell-Based Investigations of Serine Protease Activity

Introduction: The Critical Role of Serine Proteases and the Utility of 3-Boc-aminomethylbenzamidine

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes. These enzymes, characterized by a serine residue in their active site, are not merely degradative agents but sophisticated signaling molecules that regulate cellular behavior.[1] They achieve this by cleaving specific substrates, including other proteases, growth factors, and a unique class of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[1][2][3] Dysregulated serine protease activity is a hallmark of numerous diseases, including cancer, where they facilitate tumor progression and metastasis, and inflammatory disorders.[4][5]

3-tert-butoxycarbonyl-aminomethylbenzamidine (3-Boc-aminomethylbenzamidine) is a potent, synthetic, and competitive inhibitor of trypsin-like serine proteases. Its benzamidine core mimics the basic amino acid residues (arginine, lysine) recognized by the S1 pocket of these enzymes, while the Boc-protecting group enhances its specificity and cell permeability, making it an invaluable tool for cell-based assays. Understanding its application allows researchers to dissect the contribution of specific serine proteases to complex cellular phenotypes like migration, invasion, and signaling.

This guide provides a comprehensive overview and detailed protocols for the effective use of 3-Boc-aminomethylbenzamidine in cell-based assays, grounded in the principles of protease biochemistry and cellular signaling.

Mechanism of Action: Competitive Inhibition and Target Engagement

3-Boc-aminomethylbenzamidine functions as a reversible, competitive inhibitor. The positively charged benzamidine moiety is drawn to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction effectively blocks the active site, preventing the binding and cleavage of natural substrates. The "Boc" (tert-butoxycarbonyl) group is a bulky, lipophilic group that influences the compound's selectivity and membrane permeability, a critical feature for its efficacy in live-cell experiments.

The primary targets of 3-Boc-aminomethylbenzamidine are trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. This family includes well-studied enzymes implicated in cancer progression such as matriptase, hepsin, and hepatocyte growth factor activator (HGFA).[5] These proteases are often membrane-bound and play a pivotal role in activating signaling pathways that promote cell motility and invasion.[4][5]

Core Application: Inhibition of Cancer Cell Invasion

A primary application for 3-Boc-aminomethylbenzamidine is in studying cancer cell invasion, a process heavily reliant on the degradation of the extracellular matrix (ECM) by proteases.[6][7] The Transwell invasion assay, or Boyden chamber assay, is the gold standard for this purpose.[7] In this assay, cells must degrade a layer of reconstituted basement membrane (e.g., Matrigel®) to migrate towards a chemoattractant.[7][8] By inhibiting serine proteases, 3-Boc-aminomethylbenzamidine can significantly reduce this invasive capacity.

Experimental Workflow: Transwell Invasion Assay

Detailed Protocol: Transwell Invasion Assay

This protocol is optimized for a 24-well plate format with 8.0 µm pore size inserts. Optimization is recommended for different cell types and experimental conditions.[8]

Materials:

-

24-well Transwell inserts (8.0 µm pore size) and companion plates

-

Matrigel® Basement Membrane Matrix

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

3-Boc-aminomethylbenzamidine (prepare a concentrated stock in DMSO)

-

Cells of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer cells)

-

Fixation solution (e.g., 4% paraformaldehyde or methanol)

-

Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)

-

Cotton swabs

Procedure:

-

Preparation of Inserts (Day 1):

-

Thaw Matrigel® on ice overnight at 4°C.

-

Dilute Matrigel® with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all reagents and pipette tips cold to prevent premature gelling.

-

Carefully add 100 µL of the diluted Matrigel® solution to the center of each Transwell insert.[8] Ensure the entire membrane is covered.

-

Incubate the plate at 37°C for at least 2 hours (or overnight) to allow the Matrigel® to solidify.[8]

-

-

Cell Preparation (Day 1):

-

Assay Setup (Day 2):

-

Carefully remove any remaining medium from the rehydrated Matrigel® layer without disturbing it.

-

Harvest the starved cells using trypsin-EDTA. Neutralize trypsin with complete medium, then centrifuge and wash the cells once with serum-free medium.

-

Resuspend the cell pellet in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.

-

Prepare the experimental cell suspensions. For each condition (e.g., vehicle control, different concentrations of inhibitor), aliquot cells and add the appropriate amount of 3-Boc-aminomethylbenzamidine or DMSO vehicle. A typical starting concentration range for this inhibitor is 10-100 µM.

-

Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[8]

-

Carefully add 500 µL of the cell suspension (containing vehicle or inhibitor) to the upper chamber of each Transwell insert.[9] Avoid introducing air bubbles.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time must be optimized for your specific cell line.

-

-

Fixation, Staining, and Analysis (Day 3):

-

After incubation, carefully remove the inserts from the plate.

-

Using a cotton swab moistened with medium, gently remove the non-invading cells and the Matrigel® layer from the top surface of the membrane.[8] This is a crucial step to avoid overestimating invasion.

-

Fix the invaded cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

-

Stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 15-30 minutes.

-

Gently wash the inserts in distilled water to remove excess stain and allow them to air dry.

-

Image the bottom of the membrane using a light microscope. Count the number of stained, invaded cells in several representative fields of view for each insert.

-

Calculate the average number of invaded cells per field for each condition and normalize to the vehicle control.

-

Advanced Application: Probing Protease-Activated Receptor (PAR) Signaling

Serine proteases are key activators of PARs, a family of receptors that trigger signaling cascades involved in inflammation, pain, and cell proliferation.[1][2][10] For example, trypsin-like proteases cleave the N-terminus of PAR2, exposing a "tethered ligand" that activates the receptor and downstream signaling, often involving G-protein coupling and increases in intracellular calcium ([Ca2+]i).[3][4] 3-Boc-aminomethylbenzamidine can be used to determine if a cellular response to a stimulus is mediated by the activation of endogenous serine proteases that, in turn, activate PARs.[10]

Signaling Pathway: PAR2 Activation

Data Interpretation and Best Practices

-

Dose-Response: Always perform a dose-response curve for 3-Boc-aminomethylbenzamidine (e.g., 1 µM to 200 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay.

-

Cytotoxicity Control: It is imperative to assess the cytotoxicity of 3-Boc-aminomethylbenzamidine at the concentrations used. A reduction in invaded cells could be due to cell death rather than inhibition of invasion. Use a standard cell viability assay (e.g., MTT, PrestoBlue™) in parallel with your functional assay. Although some related compounds like 3-aminobenzamide have been studied extensively for their effects on cell death pathways, the specific cytotoxicity profile of 3-Boc-aminomethylbenzamidine should be empirically determined for your system.[11][12]

-

Vehicle Control: Since 3-Boc-aminomethylbenzamidine is typically dissolved in DMSO, a vehicle control (cells treated with the same final concentration of DMSO) must be included in all experiments.

-

Positive Control: When possible, use a known broad-spectrum protease inhibitor (e.g., Pefabloc SC) or a specific siRNA targeting a suspected protease to validate your findings.[13]

Inhibitory Profile of Related Compounds

While specific IC50 values for 3-Boc-aminomethylbenzamidine are often determined empirically in cell-based assays, data from related benzamidine and peptidomimetic inhibitors highlight the potency against key serine proteases involved in cancer.

| Inhibitor Class | Target Protease | Typical IC50 Range (nM) | Reference Context |

| Peptidomimetic | Matriptase | 1 - 50 nM | [5] |

| Peptidomimetic | Hepsin | 10 - 200 nM | [5] |

| Peptidomimetic | HGFA | 50 - 500 nM | [5] |

| Benzamidine-based | Thrombin | 10 - 100 nM | [14] |

| Mesilate Salts | TMPRSS2 | 100 - 1000 nM | [15] |

This table provides context from related serine protease inhibitors to guide experimental design. Actual IC50 values for 3-Boc-aminomethylbenzamidine must be determined experimentally.

Conclusion

3-Boc-aminomethylbenzamidine is a powerful and versatile chemical probe for elucidating the roles of trypsin-like serine proteases in cellular functions. Its utility in cell-based assays, particularly for studying cancer cell invasion and PAR-mediated signaling, allows researchers to dissect complex biological processes with precision. By following robust, well-controlled protocols and carefully considering potential confounding factors such as cytotoxicity, investigators can generate reliable and insightful data, advancing our understanding of protease biology in health and disease.

References

-

Russell, F. A., et al. (2013). Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants. British Journal of Pharmacology. Available at: [Link]

-

Lieu, T., & Bunnett, N. W. (2014). Protease-Activated Receptors: Mechanisms by Which Proteases Sensitize TRPV Channels to Induce Neurogenic Inflammation and Pain. TRP Channels as Therapeutic Targets. Available at: [Link]

-

Batra, H., et al. (2012). Membrane-Anchored Serine Proteases and Protease-Activated Receptor-2–Mediated Signaling: Co-Conspirators in Cancer Progression. Journal of Signal Transduction. Available at: [Link]

-

Madhusudanan, S., et al. (2024). Serine proteases and protease-activated receptors signaling in the kidney. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

Cottrell, G. S., et al. (2002). Classical mechanism of PAR activation and their structural features. Journal of Biological Chemistry. Available at: [Link]

-

Kramer, N., et al. (2013). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods in Molecular Biology. Available at: [Link]

-

Corning Life Sciences. (n.d.). Assay Methods: Cell Invasion Assay. Corning. Available at: [Link]

-

Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available at: [Link]

-

Yan Yin Technology. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. Available at: [Link]

-

Middleton, M. R., et al. (2000). 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity. British Journal of Cancer. Available at: [Link]

-

Malorni, W., et al. (1994). Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Lee, S., & Trinh, T. (2022). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Applied Sciences. Available at: [Link]

-

Desai, U. R., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Fukunishi, Y., & Nakamura, H. (2005). Discovery of a novel serine protease inhibitor utilizing a structure-based and experimental selection of fragments technique. Journal of Medicinal Chemistry. Available at: [Link]

-

Tsiotas, G., et al. (2022). The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19. Expert Opinion on Drug Discovery. Available at: [Link]

-

Muri, E. M. F., et al. (2004). N- t-Boc-amino acid esters of isomannide. Potential inhibitors of serine proteases. Amino Acids. Available at: [Link]

-

Balamurugan, A. N., et al. (2003). Evaluation of Pefabloc as a serine protease inhibitor during human-islet isolation. Transplantation Proceedings. Available at: [Link]

Sources

- 1. Protease-Activated Receptors: Mechanisms by Which Proteases Sensitize TRPV Channels to Induce Neurogenic Inflammation and Pain - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 8. corning.com [corning.com]

- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 10. Serine proteases and protease-activated receptor 2 mediate the proinflammatory and algesic actions of diverse stimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-aminobenzamide and/or O6-benzylguanine evaluated as an adjuvant to temozolomide or BCNU treatment in cell lines of variable mismatch repair status and O6-alkylguanine-DNA alkyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Pefabloc as a serine protease inhibitor during human-islet isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a novel serine protease inhibitor utilizing a structure-based and experimental selection of fragments technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a 3-Boc-aminomethylbenzamidine-Based Inhibitor Screen

Introduction: Targeting Serine Proteases with Benzamidine-Based Scaffolds

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, ranging from digestion and blood coagulation to immunity and inflammation.[1][2] Their dysregulation is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can selectively modulate the activity of specific serine proteases is a cornerstone of modern drug discovery.

Benzamidine and its derivatives have long been recognized as effective reversible, competitive inhibitors of trypsin-like serine proteases.[5][6][7] The positively charged amidinium group of the benzamidine core mimics the side chain of arginine and lysine residues, allowing it to bind to the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes.[6] This structural mimicry forms the basis of their inhibitory action.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop and execute a robust inhibitor screen using a 3-Boc-aminomethylbenzamidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent offers a versatile chemical handle for the synthesis of a library of diverse compounds, enabling the exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. We will delve into the principles of assay design, provide detailed, field-proven protocols for assay development and high-throughput screening, and offer guidance on data analysis and troubleshooting.

Assay Principle: A Fluorescence-Based Competitive Inhibition Screen

The inhibitor screen is designed as a competitive enzymatic assay that measures the ability of test compounds to compete with a fluorogenic substrate for the active site of a target serine protease. In this format, the enzyme cleaves the substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence intensity. The presence of an effective inhibitor will block the active site, preventing substrate cleavage and thus reducing the fluorescent signal.[8][9]

Mechanism of Competitive Inhibition

3-Boc-aminomethylbenzamidine and its derivatives are expected to act as competitive inhibitors. This means they bind reversibly to the enzyme's active site, the same site the natural substrate binds to.[10] An inhibitor binding to the active site prevents the substrate from binding, thus halting the catalytic reaction.[10][11]

Caption: Competitive inhibition of a serine protease.

Experimental Workflow

The screening process follows a logical progression from assay development to hit confirmation. This workflow is designed to be efficient and scalable for high-throughput screening (HTS).[12][13]

Caption: High-throughput screening workflow.

Materials and Reagents

Successful implementation of this inhibitor screen requires the following materials and reagents.

| Category | Item | Recommended Specifications |

| Instrumentation | Microplate Reader | Capable of fluorescence intensity detection, with appropriate filters for the chosen fluorophore. |

| Liquid Handling System | Automated or semi-automated for high-throughput screening. | |

| Plate Centrifuge | For spinning down microplates. | |

| Enzymes & Substrates | Target Serine Protease | Purified, with known activity. |

| Fluorogenic Substrate | Specific for the target protease (e.g., Boc-Gln-Ala-Arg-MCA for matriptase).[4] | |

| Inhibitors & Compounds | 3-Boc-aminomethylbenzamidine | As a positive control and scaffold for library synthesis. |

| Compound Library | A diverse set of derivatives based on the 3-Boc-aminomethylbenzamidine scaffold. | |

| Known Inhibitor | A well-characterized inhibitor for the target protease (positive control). | |

| Reagents & Consumables | Assay Buffer | e.g., Tris-HCl or HEPES at physiological pH, with any necessary co-factors or salts. |

| DMSO (Dimethyl Sulfoxide) | Anhydrous, for dissolving compounds. | |

| Microplates | 96- or 384-well, black, flat-bottom for fluorescence assays. | |

| Reagent Reservoirs | For use with liquid handling systems. | |

| Pipette Tips | Sterile, filtered. |

Detailed Protocols

Protocol 1: Assay Development and Optimization

Before initiating a large-scale screen, it is crucial to optimize the assay conditions to ensure robust and reproducible results.[14]

1.1. Determination of Optimal Enzyme Concentration:

-

Prepare a serial dilution of the serine protease in assay buffer.

-

Add a fixed, saturating concentration of the fluorogenic substrate to each well of a microplate.

-

Add the different enzyme concentrations to the wells to initiate the reaction.

-

Monitor the fluorescence intensity over time (kinetic read).

-

Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.

-

Select an enzyme concentration that gives a robust signal within the linear range of the curve and is cost-effective for a large screen.

1.2. Determination of Substrate Km:

-

Prepare a serial dilution of the fluorogenic substrate in assay buffer.

-

Add a fixed, optimal concentration of the enzyme (determined in step 1.1) to each well.

-

Monitor the fluorescence intensity over time.

-

Plot the initial reaction velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity). For competitive inhibitor screens, a substrate concentration at or below the Km is often used to increase sensitivity to inhibitors.[15]

1.3. Assay Quality Assessment (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[16][17][18]

-

Prepare two sets of control wells:

-

Positive Control (Maximum Inhibition): Enzyme + Substrate + a known, potent inhibitor at a concentration that gives maximum inhibition.

-

Negative Control (No Inhibition): Enzyme + Substrate + DMSO (vehicle).

-

-

Run at least 16 replicates of each control.

-

Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

-

μp and σp are the mean and standard deviation of the positive control.

-

μn and σn are the mean and standard deviation of the negative control.

-

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Acceptable |

| < 0 | Not suitable for HTS |

An assay with a Z'-factor greater than 0.5 is considered robust for high-throughput screening.[19][20]

Protocol 2: Primary Inhibitor Screen

This protocol is for a single-concentration screen of a compound library.

-

Compound Plating:

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This will result in a final assay concentration of, for example, 10 µM.

-

Include wells for positive and negative controls on each plate.

-

-

Enzyme Addition:

-

Add the optimized concentration of the serine protease in assay buffer to all wells.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the fluorogenic substrate (at Km concentration) to all wells to start the reaction.

-

-

Signal Detection:

-

Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes).

-

Protocol 3: IC50 Determination (Confirmatory Assay)

Compounds that show significant inhibition in the primary screen ("hits") should be further characterized in a dose-response experiment to determine their half-maximal inhibitory concentration (IC50).[15][21]

-

Compound Dilution:

-

Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series) in DMSO.

-

Plate the dilutions into a microplate.

-

-

Assay Execution:

-

Follow the same procedure as the primary screen (Protocol 2), adding enzyme and then substrate to the wells containing the diluted compound.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a non-linear regression algorithm to determine the IC50 value.[22]

-

Data Analysis

Percent Inhibition Calculation: Percent inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))

Hit Identification: In the primary screen, a "hit" is typically defined as a compound that causes inhibition greater than a certain threshold, often three times the standard deviation of the negative control.

IC50 Curve Fitting: The dose-response data is fitted to the following equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

-

Y is the percent inhibition.

-

X is the logarithm of the inhibitor concentration.

-

Top and Bottom are the plateaus of the curve.

-

LogIC50 is the logarithm of the inhibitor concentration that gives 50% inhibition.

-

HillSlope describes the steepness of the curve.

Kinetic Characterization

To confirm the mechanism of inhibition and determine the inhibition constant (Ki), further kinetic studies are recommended for promising hits.[23]

| Inhibition Type | Effect on Km | Effect on Vmax |

| Competitive | Increases | Unchanged |

| Non-competitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

| Mixed | Increases or Decreases | Decreases |

The Ki for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation:[21]

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the substrate concentration used in the IC50 determination.

-

Km is the Michaelis constant of the substrate.

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Low Z'-Factor (<0.5) | High variability in controls. | Check pipetting accuracy, reagent stability, and plate reader performance. Ensure complete mixing. |

| Low signal-to-background ratio. | Increase enzyme or substrate concentration. Optimize assay buffer conditions (pH, ionic strength). | |

| High False Positive Rate | Compound autofluorescence or quenching. | Pre-read plates after compound addition but before substrate addition to identify fluorescent compounds. |

| Compound aggregation. | Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer. | |

| High False Negative Rate | Low compound potency. | Increase the screening concentration (if solubility permits). |

| Compound instability in assay buffer. | Decrease pre-incubation time. | |

| Irreproducible IC50 Values | Compound insolubility at higher concentrations. | Visually inspect wells for precipitation. Determine the solubility of the compound in the assay buffer. |

| Time-dependent inhibition. | Vary the pre-incubation time of the inhibitor with the enzyme. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

-

PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

-

Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. [Link]

-

Andrews, J. L., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 24(7), 859–862. [Link]

-

Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47–50. [Link]

-

Zhang, X., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(15), 2137–2143. [Link]

-

Wikipedia. (n.d.). Z-factor. [Link]

-

edX. (n.d.). IC50 Determination. [Link]

-

Abdel-Hamid, M. K. (1985). Mechanistic and kinetic studies of inhibition of enzymes. Medical Hypotheses, 18(3), 269–277. [Link]

-

Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

-

Shanthi, K., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect, 2(25), 7545–7552. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

-

Subramanian, S., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(6), 406–416. [Link]

-

Roy, V. A., et al. (2023). A low-background, fluorescent assay to evaluate inhibitors of diverse viral proteases. Journal of Biological Chemistry, 299(10), 105231. [Link]

-

El-Sayed, N. N. E., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. ResearchGate. [Link]

-

MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]

-